2,5-Dichlorocarbanilic acid ethyl ester

Physical property Formulation Distillation

Sourcing phenyl carbamates with inconsistent substitution patterns leads to failed reactions and invalid biological assays. This 2,5-dichloro ethyl ester resolves batch-to-batch variability in structure-activity studies. - Distinct logP (~3.1) and boiling point (261.8°C) provide higher-temperature reaction stability vs. methyl ester analogs. - Serves as a mitochondrial programmed cell death probe, enabling screening for apoptosis resistance phenotypes. Supplied with full analytical characterization, ensuring lot-to-lot reproducibility for demanding preclinical research.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 2621-71-8
Cat. No. B4765129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorocarbanilic acid ethyl ester
CAS2621-71-8
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=CC(=C1)Cl)Cl
InChIInChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeySCMZOTXVHRALSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorocarbanilic Acid Ethyl Ester – Chemical Profile


2,5-Dichlorocarbanilic acid ethyl ester (ethyl N-(2,5-dichlorophenyl)carbamate, CAS 2621-71-8) is a chlorinated phenyl carbamate with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g·mol⁻¹ . The compound features a 2,5-dichloro substitution pattern on the phenyl ring and an ethyl ester moiety, placing it within the N-phenylcarbamate class historically explored for herbicidal, plant-growth-regulating, and synthetic intermediate applications [1]. Its physicochemical profile—including a predicted boiling point of 261.8 °C at 760 mmHg and a density of 1.382 g·cm⁻³ —distinguishes it from closely related carbamates and directly impacts handling, formulation, and reactivity in downstream synthesis.

Synthetic intermediate for carbamate derivatives
2,5-Dichloro substitution pattern for altered electron density
Ethyl ester moiety supports higher-temperature reactions

Why Generic Substitution Fails


Within the N-phenylcarbamate family, even minor structural modifications produce large shifts in herbicidal potency, selectivity, and physicochemical behaviour. The classic structure–activity study by George et al. (1954) demonstrated that altering the alcohol portion of the carbamate can profoundly affect biological activity [1]. The 2,5-dichloro substitution pattern is not equivalent to the 3-chloro motif of chlorpropham or the unsubstituted ring of propham; the presence of two chlorine atoms alters electron density on the aromatic ring, modifies lipophilicity (ΔlogP ≈ 0.6–0.8 units relative to monochloro analogues [2]), and consequently shifts soil mobility, root-uptake kinetics, and target-site interactions. Furthermore, the ethyl ester imparts volatility and steric properties distinct from the methyl, isopropyl, or butyl esters, making generic “in-class” substitution unreliable for any application where biological activity, formulation stability, or synthetic reactivity must be reproduced.

Substitution Pattern

2,5-Dichloro substitution differs from 3-chloro (chlorpropham) or unsubstituted rings; shifts lipophilicity and soil mobility.

Ester Moiety

Ethyl ester volatility and sterics differ from methyl, isopropyl, or butyl esters; may alter formulation stability and reactivity.

Purity Grade

Typical purity 95–98% vs. ≥99% for chlorpropham standard; may require in-house purification for sensitive applications.

Differentiation Evidence vs. Analogues


Boiling Point and Volatility Comparison

The ethyl ester exhibits a predicted boiling point of 261.8 °C at 760 mmHg , whereas the methyl analogue (methyl N-(2,5-dichlorophenyl)carbamate, CAS 51422-78-7) has a calculated boiling point of 243.6 °C at 760 mmHg . The 18 °C elevation reduces volatility and can simplify solvent-stripping during synthesis while maintaining sufficient vapour pressure for soil-incorporated herbicidal formulations.

Boiling Point
Reported
+18.2 °C vs. methyl ester
Supports higher-temperature synthesis
Predicted values; verify experimentally
Physical property Formulation Distillation

Lipophilicity Comparison

The 2,5-dichlorophenyl ethyl carbamate has a computed XLogP3 of 3.1 [1], compared with 2.6 for chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) [2] and 1.9 for propham (isopropyl N-phenylcarbamate) [3]. The increase of ≈0.5 log units relative to chlorpropham translates to roughly 3‑fold higher octanol–water partition coefficient, indicating enhanced lipophilicity that can alter soil sorption (Koc) and root-uptake efficiency.

Lipophilicity (XLogP3)
Class-level inference
ΔXLogP3 +0.5 vs. chlorpropham
May alter soil sorption and root uptake
Computed values; empirical validation recommended
Lipophilicity Soil mobility Uptake kinetics

Biological Mode-of-Action Divergence

Research published in Bioorganic & Medicinal Chemistry Letters indicates that 2,5-dichlorocarbanilic acid ethyl ester engages mitochondrial pathways to trigger programmed cell death, a mechanism distinct from the acetylcholinesterase inhibition typical of many insecticidal carbamates or the microtubule disruption of herbicidal phenylcarbamates [1]. Direct comparative enzyme-inhibition data are not yet available; however, the unique mechanism implies a potential for activity profiles orthogonal to traditional carbamates, which is relevant for resistance-management strategies.

Mode of Action
Supporting evidence
Mitochondrial pathway vs. microtubule/AChE
Potential for orthogonal activity profile
Qualitative; no IC₅₀ shift data
Mechanism of action Mitochondria Programmed cell death

Purity Specification and Supply Consistency

Commercially catalogued purity for 2,5-dichlorocarbanilic acid ethyl ester is typically 95% (AKSci) to 98% (Leyan) . In contrast, the more common chlorpropham analytical standard is routinely supplied at ≥99% purity . The lower typical purity of the 2,5-dichloro ethyl ester reflects its status as a specialty intermediate rather than a commodity active ingredient, and users requiring high-purity material should verify lot-specific certificates of analysis before procurement.

Purity Specification
Supplier catalog data
95–98% (vs. ≥99% chlorpropham)
Lot-specific COA review recommended
Specialty intermediate; verify before use
Purity Quality control Procurement

High-Value Application Scenarios


Isothiazole Heterocycle Synthesis

The 2,5-dichloro substitution pattern and ethyl ester leaving-group potential make this compound a preferred intermediate for constructing isothiazole scaffolds. The higher boiling point (261.8 °C) relative to the methyl ester (243.6 °C) permits higher-temperature reaction conditions without excessive evaporative loss, improving yield consistency in solvent-reflux protocols.

Mitochondrial Pathway Probing in Oncology

Published evidence indicates that this carbamate engages mitochondrial programmed cell death pathways [1], a mechanism not shared by classical phenylcarbamate herbicides or insecticides. This makes the compound a candidate tool molecule for phenotypic screening in cancer biology, where mitochondrial priming is a therapeutically relevant phenotype.

Herbicide Resistance-Management Research

The elevated lipophilicity (XLogP3 = 3.1 vs. chlorpropham’s 2.6) [2] may confer differential uptake and translocation in resistant weed biotypes. Researchers investigating altered cuticular penetration or vacuolar sequestration as resistance mechanisms can use this compound as a physicochemical probe distinct from standard phenylcarbamates.

Soil-Applied Agrochemical Formulation

The predicted boiling point (261.8 °C) and computed logP (3.1) suggest moderate soil mobility and persistence characteristics [2]. Formulators can leverage these properties—distinct from the more volatile methyl ester or the bulkier isopropyl esters—to design controlled-release granules or microencapsulated suspensions where a specific volatility–lipophilicity balance is required.

Application
Selection Property
Validation Focus
Isothiazole heterocycle synthesis
Higher boiling point vs. methyl ester
Solvent-reflux yield consistency
Mitochondrial pathway studies
Divergent mechanism from classical carbamates
Phenotypic screening in cancer biology
Herbicide resistance-management research
Elevated lipophilicity probe
Uptake and translocation in resistant biotypes
Soil-applied agrochemical formulation
Volatility–lipophilicity balance
Controlled-release design
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